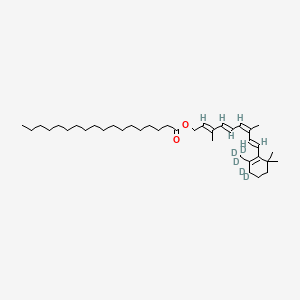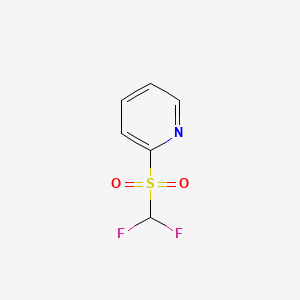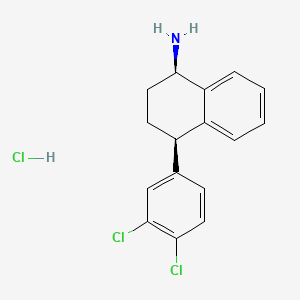
2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 is a deuterium-labeled compound often used in scientific research. It is a derivative of 2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane, where the hydrogen atoms are replaced with deuterium. This compound is particularly valuable in studies involving metabolic pathways, environmental analysis, and organic chemistry due to its stable isotope labeling .
Preparation Methods
The synthesis of 2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 typically involves the following steps:
Starting Material: The preparation begins with the selection of appropriate starting materials, which include tert-butyldimethylsilyl chloride and 1,3-dihydroxypropane.
Protection of Hydroxyl Groups: The hydroxyl groups of 1,3-dihydroxypropane are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Bromination: The protected intermediate is then subjected to bromination using a brominating agent like phosphorus tribromide or N-bromosuccinimide.
Industrial production methods for this compound are similar but are scaled up to meet the demand for research and commercial applications.
Chemical Reactions Analysis
2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Oxidation Reactions: Oxidizing agents such as chromium trioxide (CrO3) can oxidize the compound to form ketones or aldehydes.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and chloroform, as well as catalysts and bases to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 has several scientific research applications:
Metabolic Research: The stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Analysis: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Organic Chemistry: The compound serves as a chemical reference for identification, qualitative and quantitative analysis, and detection in various types of nuclear magnetic resonance (NMR) solvents.
Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 involves its role as a labeled compound in tracing and analyzing chemical and biological processes. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions in various environments. The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied.
Comparison with Similar Compounds
Similar compounds to 2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 include:
2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane: The non-deuterated version of the compound.
1,3-Bis(tert-butyldimethylsilyloxy)propane: Lacks the bromine atom.
2-Chloro-1,3-bis(tert-butyldimethylsilyloxy)propane: Contains a chlorine atom instead of bromine.
Properties
IUPAC Name |
[2-bromo-3-[tert-butyl(dimethyl)silyl]oxy-1,1,3,3-tetradeuteriopropoxy]-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H35BrO2Si2/c1-14(2,3)19(7,8)17-11-13(16)12-18-20(9,10)15(4,5)6/h13H,11-12H2,1-10H3/i11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXFIDUKDVMDFI-AREBVXNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C([2H])([2H])O[Si](C)(C)C(C)(C)C)Br)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35BrO2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)
![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)


![(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B589244.png)
![(4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B589246.png)


